cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine is a chemical compound with the molecular formula C10H19F3N2 and a molecular weight of 224.27 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, making it significant in various scientific and industrial applications.
Preparation Methods
The synthesis of cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine involves several steps. One common method includes the reaction of cyclohexanone with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired cis configuration . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: This compound also contains a trifluoroethyl group but differs in its overall structure and applications.
Cyclohexanemethanamine derivatives: These compounds share the cyclohexane backbone but may have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific trifluoroethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H19F3N2 |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
4-[[methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H19F3N2/c1-15(7-10(11,12)13)6-8-2-4-9(14)5-3-8/h8-9H,2-7,14H2,1H3 |
InChI Key |
BRKOKLDNCBEBNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC(CC1)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.